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Compound of Interest |

Compound Name: 3-(4-Fluorophenyl)butanoic acid
CAS No.: 15954-41-3
Cat. No.: B1362448
- 7

Structure-Activity Relationships, Synthesis, and
Pharmacodynamics
Executive Summary & Structural Definition

3-(4-Fluorophenyl)butanoic acid serves as the lipophilic carbon backbone for the potent
GABA analogue 4-Fluorophenibut (also known as F-Phenibut or Fluorobut). While the user
query specifies the butanoic acid core, the pharmacological activity as a GABA mimetic
requires the presence of a y-amine group. Therefore, this guide focuses on 4-amino-3-(4-
fluorophenyl)butanoic acid.

This compound represents a halogenated derivative of Phenibut (3-phenyl-GABA) and a
structural analogue of Baclofen (B-(4-chlorophenyl)-GABA). The addition of a fluorine atom at
the para position of the phenyl ring significantly alters the compound's electronic and lipophilic
profile, resulting in a binding affinity for the GABA-B receptor that is approximately 60-fold
higher than Phenibut and comparable to Baclofen in specific in vitro assays.

Chemical Identity Table
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Property Specification

IUPAC Name 4-Amino-3-(4-fluorophenyl)butanoic acid
Common Names 4-Fluorophenibut, F-Phenibut, Fluorobut
Molecular Formula C10H12FNO2

Molar Mass 197.21 g/mol

CAS Number 52237-19-1

Core Scaffold 3-substituted GABA (y-aminobutyric acid)
Key Substituent Fluorine at para (4-) position of phenyl ring

Chemical Synthesis: The Modified Perekalin
Protocol

The synthesis of 4-Fluorophenibut typically follows the Perekalin method, a scalable industrial
route used for Phenibut and Baclofen. This pathway utilizes a Knoevenagel condensation
followed by a Hoffmann rearrangement to install the amine.

Reaction Pathway Diagram
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Figure 1: Step-wise synthesis of 4-Fluorophenibut via the Glutaric Anhydride route.

Detailed Methodology

Step 1: Knoevenagel Condensation & Michael Addition

e Reagents: 4-Fluorobenzaldehyde (1.0 eq), Ethyl Acetoacetate (2.0 eq), Piperidine (cat).
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e Protocol: Reactants are refluxed in ethanol. The initial condensation is followed by a Michael
addition of a second equivalent of acetoacetate.

¢ Mechanism: Formation of a bis-ketoester intermediate.

Step 2: Hydrolysis and Decarboxylation

« Reagents: 30% NaOH (aq), followed by HCI.

o Protocol: The bis-ketoester is boiled in NaOH solution. Acidification precipitates 3-(4-
fluorophenyl)glutaric acid.

o Checkpoint: Verify melting point of the dicarboxylic acid intermediate.

Step 3: Anhydride Formation

e Reagents: Acetic anhydride.

o Protocol: Reflux the glutaric acid derivative in acetic anhydride to close the ring, forming 3-
(4-fluorophenyl)glutaric anhydride.

Step 4: Ammonolysis

e Reagents: Ammonium hydroxide (NHsOH).

e Protocol: Treat the anhydride with agueous ammonia. The ring opens to form the
monoamide (carbamoyl acid).

Step 5: Hoffmann Rearrangement (Critical Step)

e Reagents: Sodium Hypochlorite (NaOCI), NaOH.

e Protocol: The monoamide is treated with alkaline hypochlorite at 0°C, then heated to 60-
70°C. The amide carbonyl is excised, rearranging the group into a primary amine.

 Purification: The product is isolated as the hydrochloride salt via recrystallization from
isopropyl alcohol/water.
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Pharmacodynamics: Receptor Affinity &

Mechanism[7]

4-Fluorophenibut acts primarily as a GABA-B receptor agonist.[1][2] The fluorine substitution

enhances binding affinity compared to the non-halogenated parent (Phenibut) due to the high

electronegativity and lipophilicity of the fluorine atom, which likely strengthens the interaction

with the receptor's hydrophobic pocket.

Comparative Potency Data (In Vitro)

Based on patch-clamp recordings from mouse cerebellar Purkinje cells (Irie et al., 2020), the

potency order for outward current density (ECso) is:

Relative Potency (vs

Compound ECso (M) Phenibut)
Baclofen 6.0 ~227xX
4-Fluorophenibut 23.3 ~58x
Phenibut 1362.0 1x

Mechanism of Action Diagram
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Figure 2: Signal transduction pathway for 4-Fluorophenibut at the GABA-B synapse.[3]
Key Physiological Effects:

o GABA-B Agonism: Activation of G-protein coupled receptors leads to the opening of G-
protein coupled inwardly-rectifying potassium channels (GIRK), causing hyperpolarization
and reduced neuronal excitability.

e VDCC Inhibition: Like Phenibut and Gabapentin, 4-Fluorophenibut likely possesses affinity
for the a2d subunit of voltage-dependent calcium channels (VDCCs), contributing to
anxiolytic and analgesic effects, though specific Ki data for this target is less established than
for GABA-B.[4]
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Pharmacokinetics (ADME)

o Absorption: Rapid oral absorption. The fluorine atom increases lipophilicity (LogP),
potentially facilitating faster blood-brain barrier (BBB) penetration compared to Phenibut.

¢ Metabolism: Para-fluorination generally blocks metabolic oxidation at that position (a
common site for P450 attack on phenyl rings). This may result in a longer half-life compared
to Phenibut (5.3 hours), though experimental validation is required.

o Excretion: Likely excreted unchanged in urine, similar to Baclofen and Phenibut.

Safety & Toxicology Profile

Warning: The significantly higher potency of 4-Fluorophenibut compared to Phenibut presents
a heightened risk of overdose and dependence.

o Therapeutic Index: Narrower than Phenibut.

e Overdose Symptoms: Profound sedation, bradycardia, hypotension, respiratory depression,
and paradoxical agitation.

o Tolerance: Rapid downregulation of GABA-B receptors occurs with chronic use, leading to
severe withdrawal syndromes (insomnia, anxiety, tremors, psychosis) upon abrupt cessation.

Experimental Protocol: Radioligand Binding Assay

To validate affinity in a lab setting:

Tissue Preparation: Rat cerebral cortex synaptic membranes.

Radioligand: [3H]-CGP54626 (Selective GABA-B antagonist).

Displacement: Incubate membranes with radioligand and varying concentrations of 4-
Fluorophenibut (1 nM - 100 pM).

Analysis: Measure radioactivity via liquid scintillation counting. Calculate 1Cso and convert to
Ki using the Cheng-Prusoff equation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. PRIME PubMed | F-phenibut (3-(4-Fluorophenyl)-GABA), a potent GABAB receptor
agonist, activates an outward-rectifying K+ current and suppresses the generation of action
potentials in mouse cerebellar Purkinje cells [unboundmedicine.com]

2. researchgate.net [researchgate.net]

3. 4-Fluorophenibut | CLOH12FNO2 | CID 103611 - PubChem [pubchem.ncbi.nim.nih.gov]

4. Fluorophenibut (“F-Phenibut”) Pharmacology and Pharmicokinetics - What you should
know. - Mental Health - LONGECITY [longecity.org]

5. reddit.com [reddit.com]

© 2026 BenchChem. All rights reserved. 7/8 Tech Support


https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://www.reddit.com/r/DrugNerds/comments/jm7sb2/fphenibut_%CE%B24fluorophenylgaba_a_potent_gabab/
https://pubmed.ncbi.nlm.nih.gov/32735986/
https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://journalajmpcp.com/index.php/AJMPCP/article/view/229
https://pubmed.ncbi.nlm.nih.gov/32735986/
https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://journalajmpcp.com/index.php/AJMPCP/article/view/229
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F32735986%2F
https://www.researchgate.net/publication/343277763_F-phenibut_b-4-Fluorophenyl-GABA_a_potent_GABAB_receptor_agonist_activates_an_outward-rectifying_K_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F11830761%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubmed.ncbi.nlm.nih.gov%2F16361115%2F
http://orgsyn.org/content/pdfs/procedures/v95p0328.pdf
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.orgsyn.org%2Fdemo.aspx%3Fid%3D6618
https://pubchem.ncbi.nlm.nih.gov/compound/103611
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F103611
https://www.benchchem.com/product/b1362448?utm_src=pdf-custom-synthesis
https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://www.unboundmedicine.com/medline/citation/32735986/F-phenibut_(%CE%B2-(4-Fluorophenyl)-GABA),_a_potent_GABAB_receptor_agonist,_activates_an_outward-rectifying_K+_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells.
https://www.researchgate.net/publication/343277763_F-phenibut_b-4-Fluorophenyl-GABA_a_potent_GABAB_receptor_agonist_activates_an_outward-rectifying_K_current_and_suppresses_the_generation_of_action_potentials_in_mouse_cerebellar_Purkinje_cells
https://pubchem.ncbi.nlm.nih.gov/compound/103611
https://www.longecity.org/forum/topic/91163-fluorophenibut-%E2%80%9Cf-phenibut%E2%80%9D-pharmacology-and-pharmicokinetics-what-you-should-know/
https://www.longecity.org/forum/topic/91163-fluorophenibut-%E2%80%9Cf-phenibut%E2%80%9D-pharmacology-and-pharmicokinetics-what-you-should-know/
https://www.reddit.com/r/DrugNerds/comments/jm7sb2/fphenibut_%CE%B24fluorophenylgaba_a_potent_gabab/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362448?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

6. F-phenibut (B-(4-Fluorophenyl)-GABA), a potent GABAB receptor agonist, activates an
outward-rectifying K+ current and suppresses the generation of action potentials in mouse
cerebellar Purkinje cells - PubMed [pubmed.ncbi.nlm.nih.gov]

e 7. journalajmpcp.com [journalajmpcp.com]
e 8. orgsyn.org [orgsyn.org]

 To cite this document: BenchChem. [Technical Guide: 4-Fluorophenibut (3-(4-Fluorophenyl)-
GABA)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362448#3-4-fluorophenyl-butanoic-acid-as-a-gaba-
analogue]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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